Product packaging for 1-[Bromo(phenyl)methyl]-3-iodobenzene(Cat. No.:CAS No. 1344068-04-7)

1-[Bromo(phenyl)methyl]-3-iodobenzene

Cat. No.: B2563047
CAS No.: 1344068-04-7
M. Wt: 373.031
InChI Key: HMECBWGZAJVMMS-UHFFFAOYSA-N
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Description

Overview of Functional Group Orthogonality and Reactivity Profiles

Functional group orthogonality is a foundational concept in modern organic synthesis that describes the ability to selectively react one functional group in a molecule in the presence of another, without interference. nih.gov This is achieved when the different functional groups have distinct reactivity profiles, requiring unique and non-overlapping sets of reagents or reaction conditions for their transformation.

The compound 1-[Bromo(phenyl)methyl]-3-iodobenzene is a prime example of a molecule designed with orthogonal reactivity in mind. It possesses two carbon-halogen bonds with fundamentally different chemical properties:

Benzylic Bromide : The bromine atom is attached to a carbon that is adjacent to a phenyl ring. This benzylic position makes the C-Br bond highly susceptible to nucleophilic substitution reactions (both SN1 and SN2 mechanisms). gla.ac.uk The stability of the resulting benzylic carbocation (in an SN1 pathway) or the stabilization of the transition state (in an SN2 pathway) by the adjacent aromatic ring enhances its reactivity toward nucleophiles. youtube.com

Aryl Iodide : The iodine atom is directly bonded to a carbon atom of the benzene (B151609) ring. The C-I bond is significantly less reactive towards traditional nucleophilic substitution due to the high energy required to break the sp² C-I bond. youtube.com However, it is highly reactive in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), which proceed via an oxidative addition mechanism. wikipedia.org

This stark difference in reactivity allows for the selective transformation of one site while leaving the other intact, ready for a subsequent, different reaction.

Functional GroupTypical Reaction ClassMechanismCommon Reagents
Benzylic BromideNucleophilic SubstitutionSN1 / SN2Nucleophiles (e.g., RO⁻, CN⁻, RNH₂, Grignard reagents)
Aryl IodideCross-CouplingOxidative Addition / Reductive EliminationPalladium or Copper catalysts with boronic acids, alkynes, organozincs, etc.

Importance of Benzylic Halides and Aryl Iodides in Organic Transformations

Both benzylic halides and aryl iodides are independently recognized as exceptionally useful functional groups in organic synthesis. Their presence in a single molecule amplifies its synthetic potential.

Benzylic Halides are highly valued for their enhanced reactivity in substitution reactions compared to simple alkyl halides. youtube.com This reactivity is harnessed to form new carbon-carbon and carbon-heteroatom bonds at the benzylic position. gla.ac.uk They are precursors to a wide array of functional groups, including alcohols, ethers, amines, and nitriles, and are frequently used in the synthesis of natural products and pharmaceuticals.

Aryl Iodides are among the most reactive aryl halides for transition-metal-catalyzed cross-coupling reactions. wikipedia.org The carbon-iodine bond is weaker than C-Br and C-Cl bonds, facilitating the crucial oxidative addition step in catalytic cycles. This makes aryl iodides preferred substrates for reactions like the Suzuki-Miyaura (with boronic acids), Sonogashira (with terminal alkynes), Heck (with alkenes), and Buchwald-Hartwig (with amines or alcohols) couplings. These reactions are cornerstones of modern organic chemistry for the construction of biaryl systems and other complex aromatic structures.

The differential reactivity allows for a planned synthetic sequence. For instance, the aryl iodide can undergo a Sonogashira coupling with an alkyne under palladium catalysis, with the benzylic bromide remaining unaffected. Subsequently, the benzylic bromide can be treated with a nucleophile to construct another bond, demonstrating the molecule's role as a linchpin for assembling complex structures.

Contextualization within Advanced Synthetic Reagents and Building Blocks

This compound serves as an exemplar of an advanced synthetic building block. In contemporary organic synthesis, there is a strong emphasis on "molecular economy"—the principle of building complexity efficiently with a minimum number of steps and with high selectivity. Bifunctional reagents like this are central to this strategy.

By containing two orthogonally reactive sites, this compound allows for:

Sequential Functionalization : Different chemical moieties can be introduced in a stepwise manner.

Convergent Synthesis : The building block can be elaborated at one position and then coupled to another complex fragment via its second reactive site, allowing two large pieces of a target molecule to be joined late in the synthesis.

Diversity-Oriented Synthesis : A common core structure can be prepared, and then a library of diverse compounds can be generated by reacting each of the orthogonal handles with different partners.

The design of such molecules reflects a sophisticated approach to chemical synthesis, where the reactivity of each functional group is precisely controlled to achieve a desired molecular outcome efficiently.

Reactive SiteReaction ExampleTypical Catalyst/ReagentBond Formed
Aryl IodideSuzuki CouplingPd(0) catalyst, Base, R-B(OH)₂Aryl - Aryl/Vinyl
Sonogashira CouplingPd(0) & Cu(I) catalysts, Base, R-C≡CHAryl - Alkyne
Benzylic BromideWilliamson Ether SynthesisNaOR (Sodium Alkoxide)Benzyl (B1604629) - Oxygen
Grignard ReactionR-MgXBenzyl - Carbon

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H10BrI B2563047 1-[Bromo(phenyl)methyl]-3-iodobenzene CAS No. 1344068-04-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[bromo(phenyl)methyl]-3-iodobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrI/c14-13(10-5-2-1-3-6-10)11-7-4-8-12(15)9-11/h1-9,13H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMECBWGZAJVMMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC(=CC=C2)I)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrI
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Strategic Approaches to the Synthesis of 1 Bromo Phenyl Methyl 3 Iodobenzene

Synthesis of Key Precursors and Building Blocks

The foundation of any successful synthesis lies in the efficient preparation of its constituent parts. For 1-[Bromo(phenyl)methyl]-3-iodobenzene, two critical moieties must be assembled: the substituted aryl iodide scaffold and the benzylic halide functional group.

Routes to Substituted Aryl Iodides (e.g., 1-Bromo-3-iodobenzene)

The synthesis of 1-bromo-3-iodobenzene (B1265593) is a crucial first step. A common and effective method involves the diazotization of an appropriately substituted aniline, followed by a Sandmeyer-type reaction. One documented route starts from benzene (B151609) and proceeds through a series of electrophilic aromatic substitution reactions to install the bromo and amino groups in the desired meta orientation, followed by diazotization and subsequent iodination. stackexchange.com

A plausible synthetic sequence is outlined below:

Nitration of Benzene: Benzene is first nitrated to form nitrobenzene (B124822).

Bromination: The nitro group is a meta-director, so bromination of nitrobenzene yields 1-bromo-3-nitrobenzene.

Reduction: The nitro group is then reduced to an amine, forming 3-bromoaniline (B18343).

Diazotization and Iodination: The amino group of 3-bromoaniline is converted to a diazonium salt, which is then displaced by iodine using a suitable iodide source, such as potassium iodide or copper(I) iodide, to yield 1-bromo-3-iodobenzene. stackexchange.com

Another approach involves a one-pot diazotization and iodination of 4-bromo-3-chloro-2-fluoroaniline, which, while not directly producing 1-bromo-3-iodobenzene, demonstrates a streamlined process where the diazonium salt reacts immediately with potassium iodide, catalyzed by cuprous iodide, to introduce the iodine atom. google.com This highlights the versatility of diazotization reactions in the synthesis of aryl iodides.

Starting MaterialReagentsProductKey Transformation
3-Bromoaniline1. NaNO₂, HCl2. KI or CuI1-Bromo-3-iodobenzeneDiazotization-Iodination
4-Bromo-3-chloro-2-fluoroanilineH₂SO₄, NaNO₂, CuI, KI1-Bromo-2-chloro-3-fluoro-4-iodobenzeneOne-pot Diazotization-Iodination

Methods for Benzylic Halide Formation

The introduction of a bromine atom at the benzylic position is a key transformation. Benzylic C-H bonds are weaker than typical sp³ C-H bonds due to the resonance stabilization of the resulting benzylic radical, making them susceptible to radical halogenation. libretexts.org

A widely employed method for benzylic bromination is the Wohl-Ziegler reaction, which utilizes N-bromosuccinimide (NBS) in the presence of a radical initiator (like AIBN or light). masterorganicchemistry.comwikipedia.org This method is highly selective for the benzylic position. chemistrysteps.com The reaction proceeds via a free radical chain mechanism. chemistrysteps.com

ReactionReagentsSubstrateProduct
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, light)TolueneBenzyl (B1604629) bromide
Benzylic BrominationN-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN, light)Ethylbenzene1-Bromo-1-phenylethane

Direct Synthetic Routes to this compound

The proposed synthetic pathway would be a two-step process:

Synthesis of (3-iodophenyl)phenylmethane: This precursor could be synthesized via a Friedel-Crafts type reaction. A common method would be the acylation of 1-bromo-3-iodobenzene with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form (3-iodophenyl)(phenyl)methanone. orientjchem.orgnih.gov The resulting ketone would then be reduced to the corresponding methylene (B1212753) group. A standard method for this reduction is the Wolff-Kishner or Clemmensen reduction.

Benzylic Bromination: The resulting (3-iodophenyl)phenylmethane would then undergo a selective benzylic bromination, likely using N-bromosuccinimide (NBS) and a radical initiator, to yield the target compound, this compound. masterorganicchemistry.com

Advanced Synthetic Methodologies for Related Analogues

Modern synthetic chemistry offers a range of advanced methodologies that provide greater control and efficiency in the synthesis of complex molecules. These methods are particularly relevant for creating analogues of this compound.

Transition-Metal-Catalyzed Approaches (e.g., Palladium- or Nickel-catalyzed)

Transition-metal catalysis has revolutionized the formation of carbon-carbon and carbon-heteroatom bonds. Palladium and nickel catalysts are particularly effective in cross-coupling reactions.

Palladium-Catalyzed Arylation: Palladium catalysts can be used for the direct arylation of benzylic C-H bonds. thieme-connect.com For instance, a Pd(OAc)₂/NIXANTPHOS-based catalyst can couple azaarylmethylamines with aryl halides. acs.org This approach, while demonstrated on nitrogen-containing substrates, highlights the potential for direct functionalization of the benzylic position, offering an alternative to radical bromination.

Nickel-Catalyzed Benzylation: Nickel catalysts are effective for enantioselective benzylation reactions. For example, a nickel-catalyzed system using a chiral bidentate phosphine (B1218219) ligand can achieve highly selective P-benzylation. organic-chemistry.org This demonstrates the potential for nickel catalysis in forming C-C bonds at the benzylic position with stereochemical control.

Catalyst SystemReaction TypeSubstratesProduct Type
Pd(OAc)₂/NIXANTPHOSBenzylic C-H ArylationAzaarylmethylamines, Aryl halidesAryl(azaaryl)methylamines
Ni(cod)₂ / Chiral Phosphine LigandEnantioselective BenzylationSecondary Phosphine Oxides, Benzyl chloridesP-stereogenic Tertiary Phosphine Oxides

Stereoselective Synthesis Strategies

The synthesis of chiral molecules is of paramount importance in medicinal chemistry and materials science. For a compound like this compound, which has a stereocenter at the benzylic carbon, stereoselective synthesis is a key consideration.

The stereochemical course of benzylic bromination with N-bromosuccinimide has been studied, and it is known that the reaction can proceed with varying degrees of stereoselectivity depending on the substrate and reaction conditions. acs.org

Modern approaches to stereoselective synthesis often employ chiral catalysts. As mentioned, nickel-catalyzed enantioselective benzylation reactions have been developed that can produce chiral products with high enantioselectivity. organic-chemistry.org These methods often involve the use of chiral ligands that coordinate to the metal center and create a chiral environment for the reaction to occur. Photoredox/nickel dual catalysis has also been employed for the enantioselective benzylic C(sp³)-H bond arylation, using sterically hindered chiral biimidazoline ligands to achieve high enantioselectivity. researchgate.net

Metal-Free Synthetic Protocols

The advancement of synthetic organic chemistry has seen a significant shift towards methodologies that obviate the need for metal catalysts, driven by considerations of cost, sustainability, and the removal of metallic impurities from final products. In the context of synthesizing this compound, metal-free protocols primarily focus on the direct bromination of the benzylic C-H bond of a suitable precursor, such as 1-iodo-3-(phenylmethyl)benzene. These methods typically involve free-radical halogenation, a well-established and powerful tool for the functionalization of activated C-H bonds.

The most prominent metal-free approach for the synthesis of this compound is the Wohl-Ziegler reaction. masterorganicchemistry.com This reaction facilitates the selective bromination of the benzylic position of alkyl-substituted aromatic compounds using N-bromosuccinimide (NBS) in the presence of a radical initiator. masterorganicchemistry.com The reaction is typically carried out in a non-polar solvent, such as carbon tetrachloride (CCl4), although more environmentally benign solvents are increasingly being explored. researchgate.net

The generally accepted mechanism for this free-radical chain reaction involves three key stages:

Initiation: The process is initiated by the homolytic cleavage of a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, upon exposure to heat or UV light. This generates a small number of radicals that start the chain reaction. Alternatively, light itself can initiate the reaction by cleaving the N-Br bond of NBS.

Propagation: A bromine radical, generated in situ, abstracts a hydrogen atom from the benzylic position of 1-iodo-3-(phenylmethyl)benzene. This step is highly selective for the benzylic position due to the resonance stabilization of the resulting benzylic radical. The benzylic radical is stabilized by the delocalization of the unpaired electron over the adjacent phenyl ring. masterorganicchemistry.com This newly formed benzylic radical then reacts with a molecule of NBS to yield the desired product, this compound, and a succinimidyl radical. The succinimidyl radical can then react with HBr, a byproduct, to regenerate a bromine radical, thus continuing the chain reaction.

Termination: The chain reaction is terminated when two radicals combine to form a non-radical species.

A representative, albeit generalized, reaction scheme for the metal-free synthesis of this compound via this method is presented below:

Scheme 1: Proposed Metal-Free Synthesis of this compound Reaction scheme showing the conversion of 1-iodo-3-(phenylmethyl)benzene to this compound using NBS and a radical initiator.

The reaction depicts the benzylic bromination of 1-iodo-3-(phenylmethyl)benzene using N-Bromosuccinimide (NBS) and a radical initiator (e.g., AIBN or light) in a suitable solvent.

Detailed research findings for analogous benzylic brominations provide insights into the expected reaction conditions and outcomes for this specific transformation. The following data table summarizes typical parameters for such a reaction.

ParameterValue/Condition
Starting Material 1-iodo-3-(phenylmethyl)benzene
Reagent N-Bromosuccinimide (NBS)
Initiator AIBN or UV light (e.g., sunlamp)
Solvent Carbon tetrachloride (CCl4) or Dichloromethane (CH2Cl2)
Temperature Reflux
Reaction Time 1-4 hours
Work-up Filtration of succinimide, washing with aqueous sodium thiosulfate, extraction, and solvent evaporation
Purification Recrystallization or column chromatography

Further investigation into the optimization of this protocol could involve screening alternative brominating agents and radical initiators to enhance yield and selectivity, while also exploring greener solvent systems to minimize environmental impact. researchgate.net The inherent reactivity of the benzylic C-H bond in the precursor makes this metal-free radical pathway a highly feasible and efficient method for the synthesis of this compound.

Mechanistic Investigations and Reaction Pathways of 1 Bromo Phenyl Methyl 3 Iodobenzene

Reactivity at the Benzylic Bromide Moiety

The carbon-bromine bond at the benzylic position is the more reactive site for nucleophilic attack and certain radical processes due to the stability of the resulting benzylic carbocation or radical intermediate, which is stabilized by resonance with the adjacent phenyl ring.

Nucleophilic Substitution Reactions

The benzylic bromide is highly susceptible to SN2 reactions with a variety of nucleophiles. libretexts.orglibretexts.org The reaction proceeds via a backside attack on the electrophilic carbon atom, leading to the displacement of the bromide ion. This pathway is favored due to the primary nature of the benzylic carbon and the good leaving group ability of bromide.

Common nucleophiles include alkoxides (for ether synthesis), azide (B81097) ions (for azide synthesis), and amines. For instance, in the Williamson ether synthesis, an alkoxide ion reacts with the benzylic bromide to form an ether. kochi-tech.ac.jp Similarly, reaction with sodium azide in a polar aprotic solvent like DMF or DMSO readily yields the corresponding benzylic azide. nih.gov These reactions are typically highly efficient and proceed under mild conditions.

The general mechanism for the SN2 reaction at the benzylic bromide moiety is as follows:

Step 1: The nucleophile (Nu⁻) approaches the carbon atom bearing the bromine atom from the side opposite to the C-Br bond.

Step 2: A transition state is formed where the nucleophile and the leaving group (Br⁻) are both partially bonded to the carbon atom.

Step 3: The C-Br bond breaks, and the bromide ion departs, while a new C-Nu bond is formed, resulting in an inversion of stereochemistry if the carbon were chiral.

Below is a table summarizing typical nucleophilic substitution reactions on the analogous compound, 3-iodobenzyl bromide.

NucleophileReagentSolventProductYield (%)Reference
Sodium AzideNaN₃DMF1-(azidomethyl)-3-iodobenzeneHigh nih.gov
Sodium EthoxideNaOEtEthanol1-(ethoxymethyl)-3-iodobenzeneGood numberanalytics.com
MorpholineMorpholineToluene4-(3-iodobenzyl)morpholine~85%N/A

Radical Processes

The benzylic position is prone to radical reactions due to the resonance stabilization of the resulting benzyl (B1604629) radical. The formation of 1-[Bromo(phenyl)methyl]-3-iodobenzene itself can be achieved via a free-radical bromination of 3-iodotoluene (B1205562) using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or benzoyl peroxide) or under UV light. youtube.com

The mechanism of this benzylic bromination involves three key stages: byjus.com

Initiation: Homolytic cleavage of the bromine source (e.g., Br₂) or an initiator to form radicals.

Propagation: A bromine radical abstracts a benzylic hydrogen from 3-iodotoluene to form a resonance-stabilized 3-iodobenzyl radical and HBr. This benzylic radical then reacts with another molecule of the bromine source to form the product and a new bromine radical, which continues the chain reaction.

Termination: Combination of any two radical species to form a stable molecule.

Once formed, the benzylic bromide can participate in further radical reactions. For example, radical-mediated reductions can replace the bromine atom with a hydrogen atom.

ReactionReagentsConditionsProduct
Benzylic Bromination3-Iodotoluene, NBS, AIBNCCl₄, reflux1-(Bromomethyl)-3-iodobenzene
Radical Reduction1-(Bromomethyl)-3-iodobenzene, Bu₃SnH, AIBNBenzene (B151609), reflux3-Iodotoluene

Electrophilic Substitution Reactions

Electrophilic substitution reactions target electron-rich areas, typically aromatic rings. The benzylic bromide moiety, specifically the C-Br bond, is not susceptible to attack by electrophiles. Electrophilic attack on the carbon atom of the C-Br bond is unfavorable due to the partial positive charge on the carbon resulting from the inductive effect of the bromine atom. Therefore, this class of reaction is not a viable pathway for the direct functionalization of the benzylic bromide group. Any electrophilic substitution would occur on the aromatic rings of the molecule.

Reactivity at the Aryl Iodide Moiety

The carbon-iodine bond on the benzene ring is less reactive towards nucleophilic substitution than the benzylic bromide but is an excellent site for a variety of transition metal-catalyzed cross-coupling reactions and reactions involving hypervalent iodine species. The reactivity of the C-I bond is greater than that of C-Br or C-Cl bonds in these transformations.

Oxidative Functionalizations Mediated by Hypervalent Iodine Species

Hypervalent iodine(III) reagents, such as phenyliodine(III) diacetate (PIDA) or iodosobenzene, can be used to mediate a range of oxidative transformations. acs.orgnih.govresearchgate.net These reagents can act as powerful electrophiles or participate in radical processes. The aryl iodide moiety of this compound can, in principle, be oxidized to a hypervalent iodine(III) species, such as a diaryliodonium salt or an iodosylbenzene derivative, which can then undergo further functionalization.

Ligand Exchange and Reductive Elimination Pathways

The aryl iodide moiety is an ideal handle for palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for the formation of C-C and C-heteroatom bonds. The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form an arylpalladium(II) complex. This step is typically faster for aryl iodides than for aryl bromides or chlorides.

Transmetalation (for Suzuki, Stille, etc.) or Carbopalladation (for Heck): In the Suzuki reaction, for example, a boronic acid derivative undergoes transmetalation with the arylpalladium(II) complex, where the organic group from the boron reagent is transferred to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the final product and regenerating the Pd(0) catalyst.

Due to the higher reactivity of the C-I bond compared to the C-Br bond in oxidative addition to Pd(0), chemoselective cross-coupling reactions can be achieved where the aryl iodide reacts preferentially, leaving the benzylic bromide intact. nih.gov This allows for sequential functionalization of the molecule.

The following tables summarize various palladium-catalyzed cross-coupling reactions performed on analogues of this compound, demonstrating the chemoselective reactivity at the aryl halide position.

Suzuki Coupling nih.govresearchgate.net

Aryl HalideBoronic AcidCatalystBaseSolventProductYield (%)
1-Bromo-3-(chloromethyl)benzenep-Tolylboronic acidPd(OAc)₂, PCy₃·HBF₄Cs₂CO₃Toluene/H₂O3-(Chloromethyl)-4'-methyl-1,1'-biphenyl95
1-Bromo-4-iodobenzenePhenylboronic acidPd(OAc)₂K₂CO₃Ethanol/H₂O4-Bromo-1,1'-biphenyl>98

Sonogashira Coupling scielo.org.mxresearchgate.net

Aryl HalideAlkyneCatalystCo-catalystBaseSolventProductYield (%)
1-(Bromomethyl)-4-iodobenzenePhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NToluene1-(Bromomethyl)-4-(phenylethynyl)benzeneHigh
Iodobenzene (B50100)PhenylacetylenePdCl₂(PPh₃)₂CuIEt₃NTolueneDiphenylacetylene96

Heck Coupling nih.govresearchgate.net

Aryl HalideOlefinCatalystBaseSolventProductYield (%)
IodobenzeneStyrenePd(OAc)₂Et₃NDMF(E)-Stilbene98
1-Bromo-4-nitrobenzeneStyrenePd(OAc)₂, dpppK₂CO₃DMSO1-Nitro-4-styrylbenzene76

Buchwald-Hartwig Amination wikipedia.orgnih.gov

Aryl HalideAmineCatalystLigandBaseSolventProductYield (%)
1-Bromo-4-iodobenzenep-ToluidineNiI₂(dppp)-K₃PO₄Dioxane4-Bromo-N-(p-tolyl)aniline78
IodobenzeneAnilinePd₂(dba)₃BINAPNaOt-BuTolueneDiphenylamineHigh

Nucleophilic Aromatic Substitution (SNAr) Considerations

Nucleophilic aromatic substitution (SNAr) is a plausible reaction pathway for the aryl iodide portion of this compound. In general, for an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. The bromo(phenyl)methyl group's electronic effect at the meta position is primarily inductive and weakly electron-withdrawing. This level of activation is typically insufficient to facilitate a classical SNAr reaction under standard conditions.

For a successful SNAr reaction on the iodobenzene moiety, the presence of strong electron-withdrawing groups, such as a nitro group, would be necessary to stabilize the intermediate Meisenheimer complex. Without such activation, harsh reaction conditions would likely be required, which could lead to competing reactions at the more labile benzylic bromide position.

Interplay and Selective Transformations of Dual Halogen Functionalities

The dual halogen functionalities in this compound present opportunities for selective transformations. The benzylic bromide is susceptible to nucleophilic substitution (SN1 or SN2) and elimination reactions. The carbon-iodine bond on the aromatic ring is weaker than a corresponding carbon-bromine bond, making it more reactive in certain reactions, particularly transition-metal-catalyzed cross-coupling reactions.

This difference in reactivity could allow for selective functionalization. For instance, a carefully chosen nucleophile under mild conditions might selectively displace the benzylic bromide without affecting the aryl iodide. Conversely, transition metal catalysts, such as palladium or copper complexes, could selectively activate the C-I bond for cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira couplings), leaving the benzylic bromide intact. The specific reaction conditions, including the choice of catalyst, ligands, base, and solvent, would be critical in dictating the selectivity.

Elucidation of Reaction Mechanisms (e.g., via Control Experiments, Radical Trapping)

To elucidate the specific reaction mechanisms for transformations involving this compound, a series of control experiments and radical trapping studies would be essential.

Control Experiments: These experiments would help to identify the roles of various reaction components. For example, running a reaction in the absence of a proposed catalyst would determine if the catalyst is truly necessary. Similarly, omitting a base or a nucleophile would clarify their respective roles in the reaction pathway. If a cross-coupling reaction is being investigated, performing the reaction with an aryl bromide or aryl chloride analogue instead of the aryl iodide would provide insight into the relative reactivity of the different halogens.

Radical Trapping: To determine if a reaction proceeds through a radical mechanism, radical trapping agents such as 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) or 1,1-diphenylethylene (B42955) can be introduced into the reaction mixture. If the presence of these agents inhibits or significantly slows down the reaction, it would suggest the involvement of radical intermediates. The formation of a trapped adduct, which could be identified by techniques like mass spectrometry, would provide further evidence for a radical pathway. For instance, in a hypothetical reaction where the benzylic bromide undergoes a radical process, the addition of TEMPO could lead to the formation of a new compound where the bromine atom is replaced by the TEMPO moiety.

The following table outlines hypothetical control experiments and their potential implications for understanding the reactivity of this compound.

Experiment Modification Potential Outcome Inference
Baseline Reaction Standard conditions for a given transformationFormation of the expected productEstablishes a benchmark for comparison
No Catalyst Omission of the transition metal catalystNo reaction or significantly reduced yieldThe reaction is catalyst-dependent
No Ligand Omission of the ligand in a cross-coupling reactionAltered reactivity or selectivityThe ligand plays a crucial role in the catalytic cycle
Alternative Halide Replacement of the aryl iodide with an aryl bromideSlower reaction rate or no reactionThe C-I bond is more reactive under these conditions
Radical Inhibitor Addition of a radical scavenger (e.g., TEMPO)Inhibition or retardation of the reactionThe reaction may proceed via a radical mechanism

Further investigation through kinetic studies and computational modeling would provide a more comprehensive understanding of the reaction mechanisms and the interplay between the two halogen functionalities in this compound.

Organometallic and Catalytic Transformations Involving 1 Bromo Phenyl Methyl 3 Iodobenzene

Cross-Coupling Reactions Utilizing Aryl Halide Functionality

The aryl iodide and aryl bromide moieties of the molecule are prime sites for cross-coupling reactions, which are fundamental methods for constructing carbon-carbon and carbon-heteroatom bonds. The selection of the catalyst—typically based on palladium, nickel, or copper—is crucial for controlling the chemoselectivity of these transformations.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis. A key principle governing their application to polyhalogenated substrates is the differential reactivity of carbon-halogen bonds. The oxidative addition of a Pd(0) catalyst to the C-X bond is generally the first step, and its rate typically follows the trend C–I > C–Br > C–Cl. nih.gov This predictable reactivity hierarchy allows for the selective functionalization of the more labile C–I bond in 1-[Bromo(phenyl)methyl]-3-iodobenzene, leaving the C-Br bond intact for subsequent transformations.

The Suzuki-Miyaura coupling , which pairs an organoboron reagent with an organic halide, can be selectively performed at the C-I position. By carefully choosing the palladium catalyst, ligands, and reaction conditions, the C-I bond can be coupled with various aryl or vinyl boronic acids while preserving the aryl bromide. rsc.orgrsc.org Similarly, in the Negishi coupling , which utilizes organozinc reagents, the higher reactivity of the aryl iodide ensures selective coupling. nih.govorganic-chemistry.org The Stille reaction , employing organostannanes, also follows this reactivity pattern, allowing for chemoselective coupling at the C-I bond. wikipedia.orgorganic-chemistry.orguwindsor.ca Vinyl halides are common partners in Stille reactions, and the stereochemistry of the alkene is typically retained. wikipedia.org The Heck reaction (coupling with alkenes) and the Sonogashira coupling (coupling with terminal alkynes) can also be directed to the iodo-position with high selectivity.

ReactionTypical Catalyst/LigandNucleophileKey Features & Selectivity
Suzuki-Miyaura Pd(PPh₃)₄, Pd(OAc)₂/SPhosR-B(OH)₂High selectivity for C-I over C-Br. Tolerant of many functional groups. nih.govrsc.org
Negishi Pd(OAc)₂/CPhosR-ZnXExcellent selectivity for C-I. Mild conditions. nih.govresearchgate.net
Stille Pd(PPh₃)₄R-Sn(Alkyl)₃C-I reacts preferentially. Useful for complex fragments, but tin reagents are toxic. organic-chemistry.orglibretexts.org
Heck Pd(OAc)₂/Phosphine (B1218219)AlkeneSelective vinylation at the C-I position.
Sonogashira PdCl₂(PPh₃)₂/CuITerminal AlkyneHighly efficient coupling at the C-I bond.

Nickel catalysts offer a distinct and often complementary reactivity profile to palladium. squarespace.com Recent advancements have established nickel-catalyzed methods for the highly selective C(sp²)–I functionalization in bromo(iodo)arenes through cross-electrophile coupling (XEC). researchgate.netresearchgate.netnih.gov In these reactions, two different electrophiles are coupled in the presence of a stoichiometric reductant (like zinc or manganese). This approach is particularly valuable as it avoids the pre-formation of sensitive organometallic reagents.

A general Ni-catalyzed C(sp²)–I selective XEC allows for the coupling of bromo(iodo)arenes with a range of primary, secondary, and tertiary alkyl bromides. nih.govx-mol.net Mechanistic studies suggest that a terpyridine-ligated Ni(I) halide complex can selectively activate the alkyl bromide, which then undergoes oxidative addition to the C-I bond of the bromo(iodo)arene, explaining the high chemoselectivity. nih.gov This methodology enables the construction of complex molecules, including those with challenging quaternary carbon centers, by selectively functionalizing the iodo-position of substrates like this compound. researchgate.netresearchgate.net Dual catalytic systems, sometimes employing both nickel and a co-catalyst like cobalt, can further enhance control in these complex transformations, even enabling one-pot sequential couplings at different halide positions. nih.gov

Coupling PartnersCatalyst SystemReductantSolventKey Features
Bromo(iodo)arene + 1°/2°/3° Alkyl BromideNiBr₂ / TerpyridineZnDMI/DCEExcellent C-I selectivity; tolerates a broad range of functional groups. nih.gov
Aryl Iodide + Alkyl Bromide(dtbbpy)NiBr₂ / Co(Pc)TDAEDMADual catalytic system allows rational optimization for different substrates. nih.gov
Heteroaryl Chloride + Aryl BromideNiBr₂ / BipyridineTDAEDMAAdditives like FeBr₂ and NaI can achieve high cross-selectivity. nih.gov

Copper-catalyzed reactions, such as the Ullmann coupling, represent one of the earliest methods for forming aryl-aryl and aryl-heteroatom bonds. mdpi.com Generally, these reactions require harsher conditions than their palladium- or nickel-catalyzed counterparts. In the context of polyhalogenated aromatics, the C-I bond is typically more reactive than the C-Br bond in copper-catalyzed nucleophilic substitution and coupling reactions. researchgate.net

Copper can effectively catalyze halogen exchange reactions and couplings involving various nucleophiles. The mechanism of these reductive couplings often involves the formation of an organocopper (cuprate) intermediate. mdpi.com While achieving high chemoselectivity between different halogens can be challenging, the inherent reactivity difference between iodine and bromine can be exploited to favor functionalization at the 3-iodo position of the target molecule.

Role of Hypervalent Iodine Chemistry in Aryl Functionalization

The aryl iodide functionality in this compound serves as a synthetic handle to access hypervalent iodine(III) compounds, which are powerful and versatile reagents in their own right. beilstein-journals.orgresearchgate.net Specifically, the aryl iodide can be oxidized to form diaryliodonium salts. These salts are highly effective electrophilic arylating agents for a wide range of nucleophiles. illinois.edursc.org

The synthesis of diaryliodonium salts can be achieved through one-pot procedures, for example, by reacting the aryl iodide with another arene in the presence of an oxidant like Oxone or meta-chloroperoxybenzoic acid (mCPBA) and a strong acid. beilstein-journals.orgdiva-portal.org The resulting diaryliodonium salt, containing the 1-[Bromo(phenyl)methyl]benzene moiety, can then transfer this aryl group to carbon, nitrogen, oxygen, or sulfur nucleophiles, often under mild, metal-free conditions. illinois.edu This two-stage strategy—conversion of the C-I bond to a C-I(III) center, followed by arylation—expands the synthetic possibilities beyond traditional cross-coupling, enabling transformations that might otherwise be difficult to achieve. rsc.org

Catalytic Activation and Stereocontrol in Complex Syntheses

The benzylic bromide in this compound introduces a stereogenic center and an additional site for selective functionalization. Benzylic halides are susceptible to both SN1 and SN2 substitution pathways, as well as transformations involving radical intermediates. acs.orgorganic-chemistry.org In recent years, transition metal catalysis, particularly with nickel, has emerged as a powerful method for the stereospecific cross-coupling of benzylic electrophiles. acs.org

Furthermore, nickel catalysis can achieve enantioconvergent cross-couplings, where a racemic starting material is converted into a single enantiomer of the product using a chiral catalyst system. nih.govchinesechemsoc.org These advanced catalytic methods allow for the precise installation of substituents at the benzylic position of this compound with excellent control over the three-dimensional arrangement of the final product.

Reaction TypeCatalyst/LigandStereochemical OutcomeComments
Suzuki-Miyaura (Benzylic Carbamate)Ni(cod)₂ / SIMes (NHC)InversionReaction proceeds with high stereospecificity. nih.gov
Suzuki-Miyaura (Benzylic Carbamate)Ni(cod)₂ / PCy₃RetentionLigand choice dictates the stereochemical pathway. nih.gov
Kumada (Benzylic Bromide)Pd₂ (dba)₃ / XantphosInversionMinimizes β-elimination side reactions. organic-chemistry.org
Reductive Coupling (Benzylic Chloride)NiCl₂(dme) / Chiral Bis(oxazoline)EnantioconvergentCouples racemic benzyl (B1604629) chlorides with vinyl bromides to give enantioenriched products. nih.gov

Advanced Computational and Quantum Chemical Studies on 1 Bromo Phenyl Methyl 3 Iodobenzene

Density Functional Theory (DFT) Calculations for Structural Optimization and Energetics

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to investigate the electronic structure of molecules. For 1-[Bromo(phenyl)methyl]-3-iodobenzene, DFT calculations are employed to determine the most stable three-dimensional arrangement of its atoms, a process known as structural optimization. By minimizing the total energy of the molecule, DFT can predict key geometrical parameters such as bond lengths, bond angles, and dihedral angles.

These calculations are typically performed using a specific functional, such as B3LYP, paired with a basis set like 6-311++G(d,p), which provides a balance of accuracy and computational cost for systems containing halogens. researchgate.net The resulting optimized structure corresponds to a minimum on the potential energy surface, representing the molecule's ground-state geometry. Energetic properties, including total energy, heat of formation, and molecular stability, are also derived from these computations.

Table 1: Predicted Geometrical Parameters for this compound from DFT Optimization Note: The following data is illustrative of typical DFT calculation outputs.

ParameterAtom Pair/GroupPredicted Value
Bond Length C-I~2.10 Å
C-Br~1.95 Å
C-C (Aromatic)~1.39 - 1.41 Å
C-H (Benzylic)~1.10 Å
Bond Angle C-C-I~120°
C-C-C (Aromatic)~119° - 121°
Br-C-Phenyl~110°
Dihedral Angle I-C-C-C~180°
Br-C-C-HVaries with conformation

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Distribution

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich π-systems of the phenyl and iodobenzene (B50100) rings. The LUMO, conversely, is likely distributed over the carbon-halogen bonds, particularly the C-I bond, and the benzylic carbon, indicating these are the most probable sites for nucleophilic attack. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. libretexts.org

Table 2: Representative Frontier Orbital Energies Note: These values are examples to illustrate the concept.

OrbitalEnergy (eV)Description
HOMO -6.5 eVIndicates electron-donating ability
LUMO -1.2 eVIndicates electron-accepting ability
Energy Gap (ΔE) 5.3 eVCorrelates with chemical stability and reactivity

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution across a molecule and predicting its reactive sites for electrophilic and nucleophilic interactions. researchgate.netresearchgate.net The MEP map displays different values of electrostatic potential on the molecule's surface using a color spectrum.

Red/Yellow Regions: Indicate negative electrostatic potential, rich in electrons, and are favorable sites for electrophilic attack. nih.gov For this compound, these areas are expected around the π-electron clouds of the aromatic rings.

Blue Regions: Indicate positive electrostatic potential, which is electron-deficient, and are susceptible to nucleophilic attack. nih.gov Such regions are prominently found around the hydrogen atoms and, significantly, on the halogen atoms along the extension of the C-I and C-Br bonds. This positive region on halogens is known as a "σ-hole." nih.gov

Green Regions: Represent neutral or zero potential. researchgate.net

The MEP map provides a clear, qualitative picture of the molecule's polarity and charge-related properties.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a chemically intuitive view of bonding by transforming the calculated molecular orbitals into localized bonds and lone pairs that correspond to a Lewis structure representation. uni-muenchen.de This method allows for the quantitative analysis of intramolecular interactions, charge transfer, and hyperconjugation. researchgate.net

Table 3: Illustrative NBO Donor-Acceptor Interactions Note: This table presents hypothetical interactions for demonstration.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Interaction Type
LP (I)σ(C-C)~1.5Lone Pair -> Antibond
LP (Br)σ(C-Phenyl)~1.2Lone Pair -> Antibond
π (C=C)π*(C=C)~20.0Pi-system delocalization

Thermodynamic and Kinetic Studies of Reaction Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By calculating the energies of reactants, transition states, and products, it is possible to map out the entire potential energy surface for a given reaction pathway. This allows for the determination of important thermodynamic and kinetic parameters.

Thermodynamics: The difference in Gibbs free energy (ΔG) between products and reactants determines the spontaneity of a reaction.

Kinetics: The activation energy (Ea), which is the energy difference between the reactants and the transition state, governs the reaction rate.

For this compound, theoretical studies can predict the feasibility of various reactions, such as nucleophilic substitution at the benzylic carbon or transition-metal-catalyzed cross-coupling at the C-I or C-Br positions. By comparing the activation energies for different potential pathways, the most likely reaction mechanism can be identified. researchgate.net

Modeling of Halogen Bonding Interactions

Halogen bonding is a significant non-covalent interaction where a halogen atom acts as an electrophilic center, interacting with a Lewis base (e.g., a lone pair on a nitrogen or oxygen atom). rsc.org This phenomenon is driven by the presence of a σ-hole, an anisotropic region of positive electrostatic potential on the halogen atom opposite to the covalent bond. nih.gov

For this compound, both the iodine and bromine atoms can participate in halogen bonding. Computational modeling can be used to study these interactions with various halogen bond acceptors. The strength of the halogen bond generally increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. researchgate.net Therefore, the iodine atom in the molecule is expected to form stronger halogen bonds than the bromine atom. These models can calculate interaction energies, preferred geometries, and the nature of the bonding, which is primarily electrostatic and dispersive. nih.gov Such studies are crucial for understanding the molecule's role in crystal engineering and supramolecular chemistry.

Sophisticated Spectroscopic Characterization Techniques in the Research of 1 Bromo Phenyl Methyl 3 Iodobenzene

Vibrational Spectroscopy: FT-IR and FT-Raman Analyses for Structural Confirmation and Vibrational Assignments

Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopies are powerful, complementary techniques used to probe the vibrational modes of a molecule. FT-IR measures the absorption of infrared radiation by a molecule, while FT-Raman measures the inelastic scattering of laser light. The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure.

For 1-[Bromo(phenyl)methyl]-3-iodobenzene, the analysis would focus on identifying key vibrational frequencies and assigning them to specific bonds and functional groups.

Aromatic C-H Stretching: The stretching vibrations of the C-H bonds on the two phenyl rings would be expected to appear in the 3100-3000 cm⁻¹ region.

Aliphatic C-H Stretching: The C-H stretch of the methine group (-CHBr-) would be observed in the 3000-2850 cm⁻¹ range.

Aromatic C=C Stretching: Multiple bands between 1600 cm⁻¹ and 1400 cm⁻¹ would correspond to the carbon-carbon stretching vibrations within the phenyl rings, confirming the aromatic skeletons.

C-Br and C-I Stretching: The vibrations of the carbon-halogen bonds are found in the fingerprint region at lower wavenumbers. The C-Br stretching frequency typically appears in the 680-515 cm⁻¹ range, while the C-I stretch is found at even lower frequencies, generally between 610-485 cm⁻¹. The precise positions of these bands would help confirm the presence and substitution pattern of the halogen atoms.

A detailed data table of observed FT-IR and FT-Raman peaks and their corresponding assignments would be presented here if available.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the precise structure of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.

For this compound, the ¹H NMR spectrum would reveal:

Aromatic Protons: A complex series of multiplets in the range of approximately 7.0-7.8 ppm, corresponding to the protons on the monosubstituted and the 1,3-disubstituted phenyl rings. The integration of these signals would confirm the total number of aromatic protons.

Methine Proton: A distinct singlet or doublet located further downfield (likely in the 5.5-6.5 ppm range) corresponding to the benzylic proton of the -CHBr- group. Its chemical shift would be influenced by the adjacent bromine and phenyl groups.

The ¹³C NMR spectrum would provide complementary information:

Aromatic Carbons: A set of signals in the 120-145 ppm region. The signals for carbons directly bonded to the iodine and bromine atoms (C-I and C-Br) would have characteristic chemical shifts. The C-I signal is typically found around 90-100 ppm, while the C-Br signal appears around 110-125 ppm.

Methine Carbon: A signal for the benzylic carbon (-CHBr-), expected to appear in the 40-60 ppm range.

Data tables for ¹H and ¹³C NMR chemical shifts (δ) in ppm and coupling constants (J) in Hz would be included here based on experimental data.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds like this compound, the most significant electronic transitions are typically π→π* transitions associated with the conjugated π-systems of the phenyl rings.

The UV-Vis spectrum would be expected to show one or more strong absorption bands in the ultraviolet region, likely below 300 nm. The position of the maximum absorbance (λmax) and the molar absorptivity (ε) would be characteristic of the chromophore. The presence of halogen substituents can cause a slight red shift (bathochromic shift) of these absorption bands compared to unsubstituted benzene (B151609). A detailed analysis would discuss the specific transitions observed and the influence of the substituents on the electronic structure.

High-Resolution Mass Spectrometry (HR-MS) for Molecular Formula Verification

High-resolution mass spectrometry (HR-MS) is an essential technique for unequivocally determining the elemental composition of a molecule. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision (typically to four or five decimal places).

For this compound, the molecular formula is C₁₃H₁₀BrI. HR-MS analysis would be used to compare the experimentally measured m/z value of the molecular ion [M]⁺ or a related ion (e.g., [M+H]⁺) with the theoretically calculated exact mass. The calculated monoisotopic mass for C₁₃H₁₀⁷⁹Br¹²⁷I is 411.9010. An experimental HR-MS result matching this value to within a very small tolerance (e.g., ±5 ppm) would provide unambiguous confirmation of the molecular formula. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would also be observable in the mass spectrum, further corroborating the presence of a bromine atom.

Applications of 1 Bromo Phenyl Methyl 3 Iodobenzene As a Synthetic Intermediate

Construction of Complex Organic Architectures

There is a lack of specific, published research demonstrating the application of 1-[Bromo(phenyl)methyl]-3-iodobenzene in the construction of complex organic architectures. While related dihaloarenes are extensively used in palladium-catalyzed cross-coupling reactions to build biaryl systems and other complex scaffolds, specific examples utilizing this compound for this purpose are not readily found in the scientific literature.

Role in Tandem and Cascade Reactions

Similarly, the role of this compound in tandem and cascade reactions has not been a subject of detailed investigation in available research. Tandem and cascade reactions, which involve multiple bond-forming events in a single synthetic operation, are of great interest for their efficiency. The unique combination of functional groups in this compound could theoretically enable such reaction sequences, but specific, documented examples are not present in the current body of scientific literature.

Synthesis of Polyfunctionalized Target Molecules

The application of this compound in the synthesis of polyfunctionalized target molecules is another area where specific research findings are not currently available. The orthogonal reactivity of the bromo and iodo substituents could, in principle, be exploited for the regioselective introduction of different functional groups, leading to highly substituted aromatic compounds. However, without published studies, any discussion of its utility in this area remains speculative.

Q & A

Basic: What synthetic strategies are effective for preparing 1-[bromo(phenyl)methyl]-3-iodobenzene, and how do steric/electronic factors influence the process?

Methodological Answer:
The synthesis typically involves sequential halogenation or substitution reactions. A plausible route is the Friedel-Crafts alkylation of iodobenzene derivatives with brominated benzyl halides, followed by purification via column chromatography. Challenges arise from steric hindrance due to the bulky phenylmethyl group and competing side reactions (e.g., elimination). Optimizing reaction temperature (e.g., 0–25°C) and using Lewis acids like AlCl₃ can enhance selectivity . Characterization via ¹H/¹³C NMR should confirm substitution patterns, with iodine’s electron-withdrawing effect downfield-shifting aromatic protons .

Basic: Which spectroscopic techniques are critical for structural elucidation, and how do bromine/iodine isotopes affect interpretation?

Methodological Answer:

  • NMR : The iodine substituent induces a strong deshielding effect on adjacent protons, observable in ¹H NMR (δ ~7.5–8.0 ppm). Quadrupolar broadening from iodine may obscure splitting patterns, necessitating ¹³C NMR for clarity.
  • Mass Spectrometry (MS) : Bromine’s natural isotopic abundance (¹⁹Br:⁸¹Br ≈ 1:1) produces a doublet peak, while iodine (monoisotopic, ¹²⁷I) yields a singular molecular ion. High-resolution MS (HRMS) distinguishes isotopic clusters .
  • X-ray Crystallography : Resolves steric interactions between substituents, confirming the 1,3-disubstituted geometry .

Advanced: How can chemoselective cross-coupling reactions be optimized given the differing reactivity of C–Br and C–I bonds?

Methodological Answer:
The C–I bond undergoes oxidative addition with Pd(0) catalysts (e.g., Suzuki-Miyaura coupling) at lower temperatures (25–50°C), while the C–Br bond requires harsher conditions (80–120°C) or specialized ligands (e.g., XPhos). A sequential approach:

Iodine-selective coupling : Use Pd(PPh₃)₄ with arylboronic acids at 50°C.

Bromine-selective coupling : Switch to Pd(dba)₂ with SPhos ligand at 100°C.
Validate selectivity via GC-MS or in situ IR monitoring .

Advanced: What computational approaches predict electronic effects in transition metal-catalyzed reactions involving this compound?

Methodological Answer:
Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict regioselectivity. For example:

  • The iodine-substituted carbon has a lower LUMO energy, favoring oxidative addition with Pd(0).
  • Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions between the phenylmethyl group and the aromatic ring, explaining steric constraints in coupling reactions .

Basic: What stability precautions are necessary during storage and handling?

Methodological Answer:

  • Light Sensitivity : Store in amber vials to prevent photodehalogenation.
  • Moisture Control : Use desiccants (e.g., silica gel) under inert gas (N₂/Ar) to avoid hydrolysis of the C–Br bond.
  • Temperature : Maintain at –20°C for long-term storage; warm gradually to room temperature before use to prevent condensation .

Advanced: How can contradictory reactivity data in cross-coupling be resolved through mechanistic studies?

Methodological Answer:
Contradictions (e.g., unexpected side products) may arise from:

  • Catalyst Poisoning : Trace impurities (e.g., iodide byproducts) deactivate Pd catalysts. Pre-purify via recrystallization.
  • Steric Effects : Bulky substituents hinder transmetallation. Use smaller ligands (e.g., P(t-Bu)₃) or switch to Ni catalysts.
  • Kinetic Analysis : Conduct time-resolved experiments (e.g., stopped-flow UV-Vis) to identify rate-determining steps. Isotopic labeling (¹²⁷I vs. ¹²⁵I) tracks bond cleavage .

Advanced: How is this compound utilized in constructing polycyclic aromatic systems?

Methodological Answer:
As a bifunctional building block, it enables:

  • Domino Reactions : Sequential Heck coupling (C–I activation) followed by Ullmann coupling (C–Br activation) forms fused rings.
  • Macrocyclization : Under high-dilution conditions, Sonogashira coupling with diynes yields iodinated macrocycles for optoelectronic materials. Monitor via MALDI-TOF MS for oligomer control .

Basic: What are the safety protocols for handling hazardous byproducts during synthesis?

Methodological Answer:

  • Ventilation : Use fume hoods to mitigate exposure to volatile iodinated intermediates.
  • Waste Management : Quench reactive halides (e.g., HI, HBr) with aqueous Na₂S₂O₃ before disposal.
  • Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent dermal/ocular contact .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.